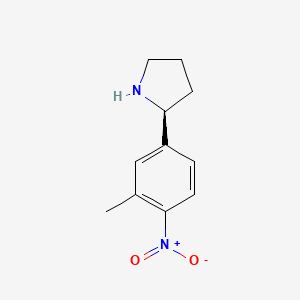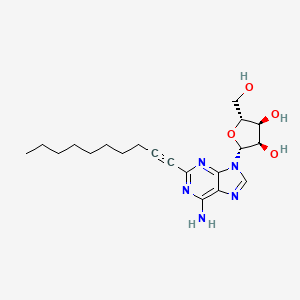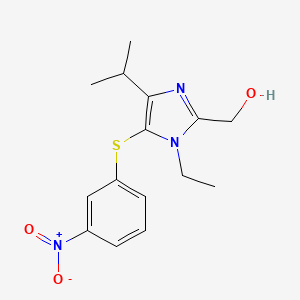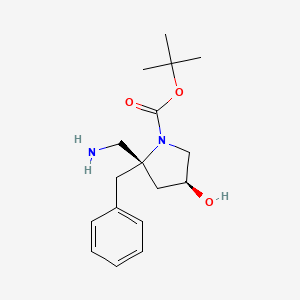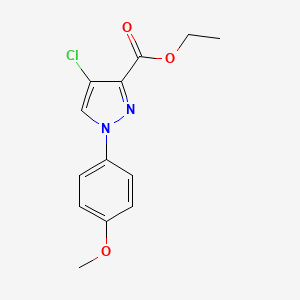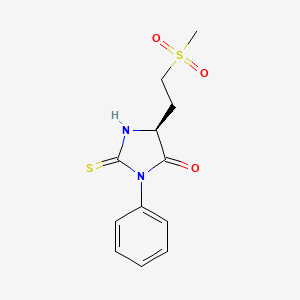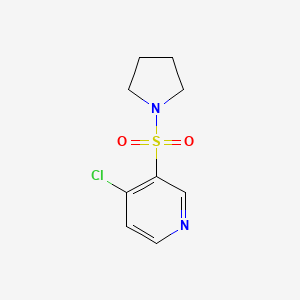
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 4-chloropyridine with pyrrolidine and a sulfonylating agent. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Materials: 4-chloropyridine, pyrrolidine, sulfonyl chloride.
Reaction Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Procedure: Mix the starting materials in the solvent, add the base, and stir the reaction mixture at room temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidin-1-ylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Oxidized forms of the pyrrolidin-1-ylsulfonyl group.
Reduction: Reduced forms of the pyrrolidin-1-ylsulfonyl group.
Aplicaciones Científicas De Investigación
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidin-1-ylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Pyrrolidinylsulfonyl)aniline: Similar structure with an aniline ring instead of pyridine.
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure with the chloro group at the 2-position.
Uniqueness
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the specific positioning of the chloro and pyrrolidin-1-ylsulfonyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C9H11ClN2O2S |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
4-chloro-3-pyrrolidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-4-11-7-9(8)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Clave InChI |
QAZBXQNYWDMJPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)
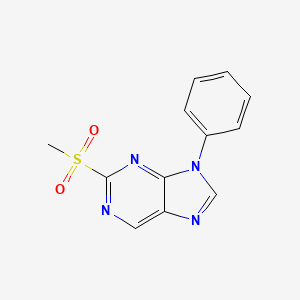


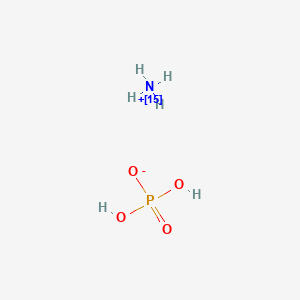
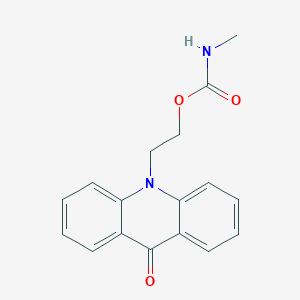

![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
